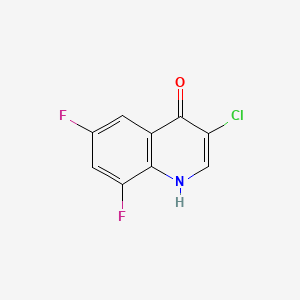

3-Chloro-6,8-difluoroquinolin-4(1H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloro-6,8-difluoroquinolin-4(1H)-one is a halogen-substituted quinolinone derivative featuring a bicyclic aromatic core with a ketone group at position 4. The compound is distinguished by chlorine and fluorine substituents at positions 3, 6, and 8, respectively. Based on its IUPAC name, the molecular formula is inferred as C₉H₄ClF₂NO, with a molecular weight of 223.6 g/mol. Such halogenated quinolinones are typically synthesized via cyclization or halogenation reactions, though specific synthetic routes for this compound require further investigation .

常见问题

Basic Research Questions

Q. What established synthetic routes are available for 3-Chloro-6,8-difluoroquinolin-4(1H)-one, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclization of substituted anilines with ketones or aldehydes, followed by halogenation. Fluorination at C6 and C8 may employ HF-based reagents or electrophilic fluorinating agents (e.g., Selectfluor). Chlorination at C3 can be achieved via N-chlorosuccinimide (NCS) or thionyl chloride. Cross-coupling reactions (e.g., Suzuki-Miyaura with fluorophenylboronic acids) are used to introduce aryl groups, as seen in related quinoline derivatives .

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust temperature (80–120°C) and solvent polarity (dioxane/water mixtures) to improve yields. Catalytic systems like PdCl₂(PPh₃)₂ with phosphine ligands (e.g., PCy₃) enhance coupling efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Techniques :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.7–8.2 ppm) and coupling patterns (e.g., meta-fluorine splitting). Carbon signals for carbonyl (C4=O, δ ~165–170 ppm) and halogenated carbons (C3-Cl, δ ~140 ppm; C6/C8-F, δ ~150 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with accurate mass (<5 ppm error). For C₉H₅ClF₂NO, expected m/z ≈ 228.0 .

- IR : Detect C=O stretch (~1674 cm⁻¹) and C-F/C-Cl vibrations (1095–1280 cm⁻¹) .

Q. What biological activities have been reported for this compound and related quinolones?

- Antimicrobial Activity : Analogues like 5,7-difluoro-3-heptyl-2-methylquinolin-4(1H)-one show potent antimalarial activity (IC₅₀ < 50 nM) via inhibition of cytochrome bc₁ .

- Cytotoxicity : Structural analogs (e.g., napyradiomycins) exhibit antibacterial effects against Gram-positive pathogens (MIC 1–4 µg/mL) .

- Assay Design : Use in vitro parasite viability assays (e.g., Plasmodium falciparum 3D7 strain) and broth microdilution for bacteria .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl at C3, F at C6/C8) influence the compound’s electronic properties and reactivity?

- Electronic Effects : Fluorine’s strong electron-withdrawing nature decreases π-electron density, enhancing electrophilic substitution resistance. Chlorine at C3 directs further substitution to ortho/para positions. Computational studies (DFT) can quantify Hammett σₚ values (F: +0.06, Cl: +0.23) to predict reactivity .

- Reactivity : Fluorine stabilizes intermediates in nucleophilic aromatic substitution. Chlorine may facilitate radical reactions under UV light, as seen in halogenated quinolones .

Q. What challenges arise in crystallographic structure determination of this compound, and how can they be addressed?

- Challenges : Poor crystal quality due to flexible substituents; twinning from halogen-heavy structures.

- Solutions : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) and SHELXL for refinement. For twinned data, apply HKLF5 format in SHELX to deconvolute overlapping reflections . Validate hydrogen bonding (e.g., C=O⋯H-N) with Olex2 or WinGX .

Q. How can contradictions in reported biological activity data be systematically analyzed?

- Variables to Assess :

- Purity : Confirm via HPLC (>95%) and elemental analysis. Impurities from synthetic byproducts (e.g., dehalogenated analogs) may skew results .

- Assay Conditions : Compare MIC values across studies using standardized CLSI protocols. Check solvent effects (DMSO vs. aqueous buffers) .

- Structural Analogues : Test substituent variations (e.g., replacing Cl with Br) to isolate pharmacophores. SAR studies on 3-heptyl-2-methyl derivatives show alkyl chain length critically impacts antimalarial potency .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-Chloro-6,8-difluoroquinolin-4(1H)-one with analogous compounds in terms of structure, properties, and bioactivity:

Structural and Functional Insights:

Halogenation Patterns: The 3-Cl, 6,8-diF substitution in the target compound contrasts with 3-Cl, 6,8-diOH in the naphthoquinone derivative (3-chloro-6,8-dihydroxy-α-lapachone). Hydroxyl groups enhance polarity and hydrogen-bonding capacity, which may explain the latter’s antibacterial activity against Staphylococcus and Bacillus . In contrast, fluorine’s electronegativity and small atomic radius in the target compound could improve metabolic stability and membrane permeability.

The 4-chloro-benzyl group adds steric bulk, likely influencing receptor binding .

Bioactivity Correlations: The thiazoloquinoxaline derivative (Diethyl malonate analog) demonstrates that fused heterocycles with malonate esters can target viral enzymes, as seen in its proposed anti-HIV activity . This suggests that the target compound’s quinolinone core, if functionalized with similar pharmacophores, might exhibit analogous antiviral properties.

Synthetic Accessibility: The nitro-substituted quinolinone PhetO-Cl-DNQ (3-Chloro-6,8-dinitro-1-methyl-4-(2-phenylethoxy)quinolin-2(1H)-one) highlights the versatility of direct functionalization methods, such as nitration and alkoxy substitution, to modulate electronic properties and bioactivity .

属性

CAS 编号 |

1204810-83-2 |

|---|---|

分子式 |

C9H4ClF2NO |

分子量 |

215.584 |

IUPAC 名称 |

3-chloro-6,8-difluoro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H4ClF2NO/c10-6-3-13-8-5(9(6)14)1-4(11)2-7(8)12/h1-3H,(H,13,14) |

InChI 键 |

ZZUYERSMMHODLA-UHFFFAOYSA-N |

SMILES |

C1=C(C=C2C(=C1F)NC=C(C2=O)Cl)F |

同义词 |

3-Chloro-6,8-difluoro-4-hydroxyquinoline |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。